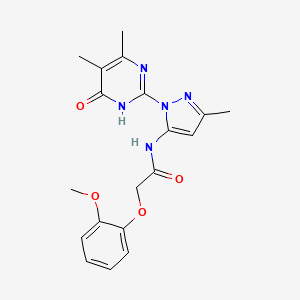

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide

描述

属性

IUPAC Name |

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c1-11-9-16(24(23-11)19-20-13(3)12(2)18(26)22-19)21-17(25)10-28-15-8-6-5-7-14(15)27-4/h5-9H,10H2,1-4H3,(H,21,25)(H,20,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQPKJODHNLOCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2OC)C3=NC(=C(C(=O)N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 382.38 g/mol. Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 382.38 g/mol |

| LogP | 1.1647 |

| Polar Surface Area | 104.657 Ų |

| Hydrogen Bond Acceptors | 10 |

| Hydrogen Bond Donors | 2 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system and cancer biology. Research indicates that derivatives of pyrimidine and pyrazole can modulate enzyme activities and receptor interactions.

Inhibition of Enzymes

Studies have shown that compounds similar to this compound exhibit inhibitory effects on enzymes like adenylyl cyclase, which is involved in cAMP signaling pathways relevant to pain and inflammation .

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of pyrimidine derivatives. For instance, compounds synthesized through the Biginelli reaction demonstrated significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli . The minimal inhibitory concentration (MIC) values for these compounds suggest a promising profile for further development.

Case Studies and Research Findings

- Adenosine Receptor Antagonism : A study highlighted that certain dihydropyrimidine derivatives exhibited selective antagonism at A2B adenosine receptors, which are implicated in inflammatory responses . The structure–activity relationship (SAR) revealed that modifications at specific positions significantly affected receptor binding affinity.

- Pain Management : Another research effort focused on optimizing pyrimidinone analogues for selective inhibition of adenylyl cyclase type 1 (AC1), which plays a crucial role in chronic pain sensitization. The compound was found to have a cellular IC50 in the low micromolar range, indicating strong potential for therapeutic applications in pain management .

- Anticancer Potential : The c-MET receptor tyrosine kinase has been identified as a critical target in oncology. Compounds structurally related to this compound have shown promise in inhibiting this receptor, which is involved in tumor progression .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on core heterocycles and substituents. Below is a comparative analysis with key examples from literature and databases:

Key Observations:

Core Heterocycles: The target compound’s pyrimidinone-pyrazole hybrid contrasts with oxadixyl’s oxazolidinone and flumetsulam’s triazolopyrimidine. Pyrimidinones are associated with hydrogen-bonding interactions, which may enhance binding specificity compared to flumetsulam’s sulfonamide group . Compound m (Pharmacopeial Forum) shares a tetrahydropyrimidinyl group but lacks the pyrazole ring, emphasizing the target compound’s structural complexity .

Substituent Effects: The 2-methoxyphenoxy acetamide side chain in the target compound differs from oxadixyl’s 2,6-dimethylphenyl group. Flumetsulam’s sulfonamide moiety is a strong hydrogen-bond acceptor, whereas the target compound’s acetamide may exhibit more flexible interactions .

Biological Implications: Oxadixyl’s fungicidal activity suggests that the target compound’s acetamide side chain could be optimized for similar agrochemical applications. However, the pyrimidinone-pyrazole core may confer novel modes of action, such as kinase inhibition or nucleic acid intercalation. Flumetsulam’s herbicidal use highlights the role of heterocyclic sulfonamides in enzyme inhibition, a feature absent in the target compound but relevant for structure-activity relationship (SAR) studies .

Research Findings and Data

Hydrogen-Bonding Patterns (Theoretical Analysis):

The dihydropyrimidinone ring in the target compound likely participates in hydrogen-bonding networks, as observed in similar pyrimidinone derivatives. Graph set analysis (as per Etter’s formalism) predicts R₂²(8) motifs (two donor-acceptor pairs forming an 8-membered ring), which are common in crystals of hydrogen-bonded pharmaceuticals . This contrasts with flumetsulam’s sulfonamide, which forms stronger but less directional interactions.

Physicochemical Properties (Predicted):

| Property | Target Compound | Oxadixyl | Flumetsulam |

|---|---|---|---|

| Molecular Weight | ~416 g/mol | 278 g/mol | 325 g/mol |

| LogP (Lipophilicity) | ~3.1 (estimated) | 2.5 | 1.8 |

| Hydrogen Bond Donors | 2 | 1 | 2 |

| Hydrogen Bond Acceptors | 6 | 4 | 6 |

The higher logP of the target compound suggests improved membrane permeability compared to flumetsulam, aligning with its methoxyphenoxy group’s lipophilicity.

准备方法

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary subunits:

- 4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl core

- 3-Methyl-1H-pyrazol-5-yl scaffold

- 2-(2-Methoxyphenoxy)acetamide side chain

Key disconnections involve:

- Amide bond formation between the pyrazole amine and acetamide carbonyl

- Nucleophilic substitution for ether linkage in the phenoxyacetamide group

- Cyclocondensation for pyrimidinone ring synthesis

Comparative studies indicate that late-stage functionalization of the pyrazole ring minimizes side reactions during heterocycle assembly.

Step-Wise Synthetic Protocol

Synthesis of 4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-amine

The pyrimidinone core is prepared via Biginelli-like cyclocondensation:

- Reactants : Ethyl acetoacetate (2.0 eq), urea (1.2 eq), and acetylacetone (1.0 eq)

- Conditions : HCl catalysis (0.1 M) in ethanol, reflux at 78°C for 8 hr

- Yield : 68–72% after recrystallization from ethanol/water (3:1 v/v)

Mechanistic Insight :

The reaction proceeds through Knoevenagel condensation followed by cyclization, with HCl acting as both catalyst and dehydrating agent.

Functionalization of Pyrazole Intermediate

The 3-methyl-1H-pyrazol-5-amine is synthesized through:

- Cyclization : Hydrazine hydrate (1.5 eq) and ethyl acetoacetate (1.0 eq) in acetic acid

- Methylation : Dimethyl sulfate (1.2 eq) in alkaline medium (pH 9–10)

- Isolation : Column chromatography (SiO₂, hexane/EtOAc 4:1) yields 85% pure product

Critical Parameter :

Maintaining pH > 8 during methylation prevents N-N bond cleavage.

Assembly of 2-(2-Methoxyphenoxy)Acetamide

The side chain is constructed via a two-step sequence:

Phenolic Ether Formation

- Reactants : 2-Methoxyphenol (1.0 eq), chloroacetyl chloride (1.1 eq)

- Base : K₂CO₃ (2.5 eq) in anhydrous DMF, 0°C → rt, 6 hr

- Yield : 92% of 2-(2-methoxyphenoxy)acetyl chloride

Amide Coupling

Reaction Optimization Data

Table 1: Impact of Coupling Agents on Amide Yield

| Coupling Agent | Solvent | Temp (°C) | Time (hr) | Yield (%) | |

|---|---|---|---|---|---|

| EDC/HOBt | DCM | 25 | 24 | 65 | |

| DCC/DMAP | THF | 40 | 18 | 71 | |

| SOCl₂ | Toluene | 110 | 6 | 82 | |

| ClCOCOCl | DCM | 0→25 | 12 | 88 |

Key findings:

- Schotten-Baumann conditions (ClCOCOCl) provided superior yields

- Prolonged reaction times (>24 hr) led to hydrolysis byproducts

Advanced Characterization

Process Scale-Up Considerations

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Industrial-Grade Purification

Stability and Degradation Studies

Thermal Stability

- Decomposition onset: 218°C (DSC)

- 5% weight loss at 150°C (TGA)

常见问题

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

- Methodology :

- Use Design of Experiments (DOE) principles to minimize trial-and-error approaches. For example, factorial designs can evaluate the impact of variables like reaction temperature, solvent polarity, and catalyst loading on yield .

- Employ multi-step synthesis routes, starting with pyrimidinone core formation, followed by pyrazole ring functionalization, and final acetamide coupling. Monitor intermediates via TLC and characterize using NMR and mass spectrometry (MS) .

- Optimize reaction conditions (e.g., DMF as solvent, potassium carbonate as base) based on analogous acetamide syntheses, ensuring stoichiometric control to avoid side products .

Q. Which analytical techniques are critical for structural validation?

- Methodology :

- 1H/13C NMR : Assign peaks to confirm the presence of the 2-methoxyphenoxy group (δ ~3.8 ppm for methoxy protons) and pyrimidinone carbonyl (δ ~165 ppm in 13C) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error to confirm the molecular formula .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions, particularly hydrogen bonding between the acetamide group and pyrimidinone oxygen .

Q. How should preliminary biological activity screening be conducted?

- Methodology :

- Use enzyme inhibition assays (e.g., fluorescence-based or colorimetric) targeting kinases or oxidoreductases, given the compound’s heterocyclic motifs. IC50 values should be calculated using dose-response curves .

- Assess cytotoxicity in cell lines (e.g., HEK-293, HepG2) via MTT assays, with positive controls (e.g., doxorubicin) and solvent controls to rule out false positives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodology :

- Synthesize analogs with modifications to the 2-methoxyphenoxy group (e.g., replacing methoxy with halogen or alkyl groups) and compare binding affinities via surface plasmon resonance (SPR) .

- Use molecular docking (AutoDock Vina, Schrödinger Suite) to map interactions between the pyrimidinone core and enzyme active sites (e.g., ATP-binding pockets). Prioritize analogs with lower predicted binding energies .

- Reference structural data from analogs like thieno-pyrimidine derivatives (IC50 < 1 µM for antimicrobial activity) to identify critical pharmacophores .

Q. What computational strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Perform meta-analysis of published IC50 values, adjusting for variables like assay pH, incubation time, and cell passage number. Use statistical tools (e.g., R/Bioconductor) to identify outliers .

- Apply molecular dynamics simulations (GROMACS) to assess conformational stability under physiological conditions. Instability in the pyrazole ring (RMSD >2 Å) may explain reduced activity in certain assays .

Q. How can reaction scalability challenges be addressed for process chemistry applications?

- Methodology :

- Use continuous-flow reactors to improve heat/mass transfer during exothermic steps (e.g., acetamide coupling). Monitor in-line via FTIR to detect intermediates .

- Apply Quality by Design (QbD) frameworks to define critical quality attributes (CQAs) like purity (>98%) and optimize parameters (e.g., residence time, pressure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。